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Compound of Interest

Compound Name: 2-Propyloxazole-4-carboxylic acid

Cat. No.: B566239

Disclaimer: Direct experimental data for 2-Propyloxazole-4-carboxylic acid is limited in
publicly available literature. The following application notes and protocols are based on
established principles of medicinal chemistry and data from closely related 2-alkyloxazole-4-
carboxylic acid analogs and other oxazole derivatives. These notes are intended to provide a
foundational framework for researchers.

Introduction

The oxazole scaffold is a prominent heterocycle in medicinal chemistry, featured in numerous
compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial,
and anticancer properties. The 2-propyloxazole-4-carboxylic acid core represents a versatile
starting point for the development of novel therapeutics. The carboxylic acid moiety can act as
a key pharmacophore, engaging in hydrogen bonding interactions with biological targets, or
serve as a handle for further chemical modification to optimize pharmacokinetic and
pharmacodynamic properties.

Potential Medicinal Chemistry Applications

Based on the activities of structurally related oxazole derivatives, 2-propyloxazole-4-
carboxylic acid and its analogs are promising candidates for investigation in several
therapeutic areas:
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» Metabolic Diseases: Derivatives of 2-phenyloxazole-4-carboxamides have been identified as
potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1), an enzyme involved in
triglyceride synthesis.[1] Inhibition of DGAT-1 is a potential therapeutic strategy for obesity
and type 2 diabetes. The 2-propyl substituent can be explored as a modification to improve
properties such as solubility and metabolic stability.

« Anti-inflammatory Agents: The oxazole ring is a core component of some non-steroidal anti-
inflammatory drugs (NSAIDs). The anti-inflammatory potential of 2-propyloxazole-4-
carboxylic acid derivatives could be evaluated in assays for cyclooxygenase (COX) or
lipoxygenase (LOX) inhibition.

e Anticancer Agents: A diverse range of oxazole-containing compounds have demonstrated
cytotoxic effects against various cancer cell lines. The 2-propyloxazole-4-carboxylic acid
scaffold can be elaborated to explore potential antiproliferative activities.

» Antimicrobial Agents: The oxazole nucleus is present in several natural and synthetic
compounds with antibacterial and antifungal properties.[2] Derivatives of 2-propyloxazole-4-
carboxylic acid could be screened for activity against a panel of pathogenic bacteria and
fungi.

Quantitative Data of a Structurally Related Oxazole
Derivative

The following table summarizes the in vitro and in vivo activity of a potent DGAT-1 inhibitor, a 2-
phenyl-5-trifluoromethyloxazole-4-carboxamide derivative (Compound 29 from a cited study),
which serves as an example of the pharmacological profile that could be targeted with
derivatives of 2-propyloxazole-4-carboxylic acid.[1]
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In Vivo
Compound Target Assay IC50 /| EC50 Efficacy (DIO
Rats)
Dose-dependent
inhibition of
Compound 29 DGAT-1 Enzyme Assay 57 nM (IC50) weight gain (0.3,
1, and 3 mg/kg,
p.o., qd)
Improved
glucose
CHO-K1 Cell
) ) tolerance in an
DGAT-1 Triglyceride 0.5 uM (EC50)
] oral glucose
Formation

tolerance test
(OGTT)

Experimental Protocols

Protocol 1: Synthesis of 2-Propyloxazole-4-carboxylic Acid

This protocol is a proposed synthetic route based on established methods for oxazole

synthesis.

Materials:

e Butyramide

» Ethyl 2-chloroacetoacetate
 Sulfuric acid

e Sodium hydroxide

o Ethanol

» Diethyl ether
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e Hydrochloric acid

» Standard laboratory glassware and equipment

Procedure:

o Step 1: Condensation to form Ethyl 2-propyl-5-methyloxazole-4-carboxylate.

[e]

In a round-bottom flask, dissolve butyramide (1 equivalent) in ethanol.

o Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.

o Slowly add concentrated sulfuric acid (catalytic amount) while cooling the flask in an ice
bath.

o Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

o After completion, cool the reaction mixture to room temperature and neutralize with a
saturated solution of sodium bicarbonate.

o Extract the product with diethyl ether.

o Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to obtain the crude ester.

o Purify the crude product by column chromatography.

o Step 2: Hydrolysis to 2-Propyloxazole-4-carboxylic acid.

[¢]

Dissolve the purified ethyl 2-propyl-5-methyloxazole-4-carboxylate in a mixture of ethanol
and water.

[¢]

Add sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2-3 hours.

[¢]

Monitor the hydrolysis by TLC until the starting material is consumed.

[e]

Cool the reaction mixture and remove the ethanol under reduced pressure.
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o Acidify the aqueous solution with hydrochloric acid to pH 2-3, which should precipitate the
carboxylic acid.

o Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-
propyloxazole-4-carboxylic acid.

Protocol 2: In Vitro DGAT-1 Inhibition Assay
This protocol is adapted from methodologies used to screen for DGAT-1 inhibitors.[1]

Materials:

Recombinant human DGAT-1 enzyme
e [**C]-labeled oleoyl-CoA
e 1,2-Dioleoyl-sn-glycerol

e Test compounds (including 2-propyloxazole-4-carboxylic acid derivatives) dissolved in
DMSO

o Assay buffer (e.g., Tris-HCI with MgClz2)
o Scintillation cocktail and counter
Procedure:

e Prepare a reaction mixture containing the assay buffer, DGAT-1 enzyme, and 1,2-dioleoyl-
sn-glycerol.

» Add the test compounds at various concentrations (typically in a serial dilution).

« Initiate the enzymatic reaction by adding [**C]-oleoyl-CoA.

 Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

» Stop the reaction by adding a quenching solution (e.g., isopropanol/heptane/water).

o Extract the lipids into an organic phase.
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+ Quantify the amount of radiolabeled triacylglycerol formed using a scintillation counter.

o Calculate the percent inhibition for each compound concentration and determine the IC50
value by non-linear regression analysis.
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Caption: A typical workflow for the discovery and optimization of novel bioactive compounds.
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Caption: The triglyceride synthesis pathway highlighting the role of DGAT-1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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